4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline
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Description
4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline is a chemical compound with the CAS Number: 1365272-51-0 . It has a molecular weight of 329.19 and a linear formula of C13H17BrN2O3 .
Molecular Structure Analysis
The molecular structure of 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline is represented by the formula C13H17BrN2O3 . This indicates that the molecule is composed of 13 carbon atoms, 17 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 3 oxygen atoms.Scientific Research Applications
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Scientific Field : Materials Science, specifically in the development of organic nonlinear optic (NLO) materials .
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Methods of Application or Experimental Procedures : The organic aromatic 4-methoxy-2-nitroaniline single crystal was grown by the slow evaporation method . The single crystal X-ray diffraction (XRD) and powder XRD analyses were used to characterize the grown crystal . The optical properties of the grown single crystal were analyzed by UV–Vis-NIR studies . The thermal (TG/DTA) analyses were used to investigate the melting and decomposition points of the grown 4-methoxy-2-nitroaniline single crystal . The nonlinear optical properties of 4-methoxy-2-nitroaniline were measured using the Z-scan technique, with 532 nm diode pumped continuous wave (CW) Nd:YAG laser .
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Results or Outcomes : The grown crystal belongs to an orthorhombic crystal system and the obtained unit cell parameters are a = 16.17 Å, b = 6.55 Å, c = 7.14 Å, α = 90°, β = 90°, and γ = 90° . The photoluminescence analysis reveals that the high-intensity emission peak was observed around 599 nm .
properties
IUPAC Name |
4-bromo-N-cyclohexyl-5-methoxy-2-nitroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O3/c1-19-13-8-11(12(16(17)18)7-10(13)14)15-9-5-3-2-4-6-9/h7-9,15H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOKWZYROYEDKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)NC2CCCCC2)[N+](=O)[O-])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30742901 |
Source
|
Record name | 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30742901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline | |
CAS RN |
1365272-51-0 |
Source
|
Record name | Benzenamine, 4-bromo-N-cyclohexyl-5-methoxy-2-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-51-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30742901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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